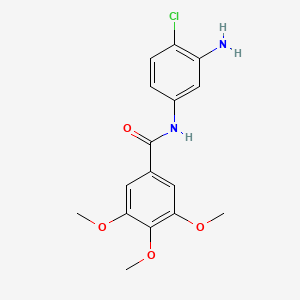

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide

Description

Historical Context of Substituted Benzamides in Chemical Research

The foundation of benzamide chemistry was established in 1832 through the groundbreaking work of Friedrich Wöhler and Justus von Liebig, who first synthesized benzamide through the reaction of benzoyl chloride with ammonia. This historic achievement marked not only the creation of the simplest aromatic amide but also the first documented case of molecular polymorphism, a phenomenon that would later prove fundamental to understanding crystal engineering and solid-state chemistry. The original synthesis, represented by the reaction C₆H₅COCl + 2NH₃ → C₆H₅CONH₂ + NH₄Cl, demonstrated the accessibility of benzamide structures and opened pathways for subsequent structural modifications.

The significance of Wöhler and Liebig's discovery extended far beyond the immediate synthesis of benzamide. Their work provided crucial evidence for the existence of organic radicals, specifically the benzoyl group (C₇H₅O), which maintained its structural integrity throughout various chemical transformations. This concept of persistent functional groups within organic molecules became a cornerstone of structural organic chemistry and laid the theoretical groundwork for understanding how modifications to the benzamide scaffold could yield compounds with diverse properties and applications.

The evolution of benzamide chemistry throughout the nineteenth and twentieth centuries witnessed systematic exploration of substituent effects on both the aromatic ring and the amide nitrogen. Early investigations focused primarily on simple alkyl and halogen substitutions, but as synthetic methodologies advanced, researchers began incorporating more complex functional groups such as amino, nitro, and methoxy substituents. These structural modifications revealed that relatively minor changes to the benzamide framework could dramatically alter chemical reactivity, biological activity, and physical properties, establishing the foundation for modern structure-activity relationship studies.

The development of substituted benzamides gained particular momentum during the mid-twentieth century as pharmaceutical researchers recognized the therapeutic potential of these compounds. Sulpiride emerged as the first clinically significant substituted benzamide, demonstrating remarkable selectivity for dopaminergic receptors and establishing a new paradigm for neuropsychiatric medications. This breakthrough catalyzed intensive research into benzamide derivatives, leading to the development of numerous compounds with applications ranging from antipsychotic agents to antiemetic medications.

Significance of this compound in Contemporary Chemistry

This compound occupies a unique position within contemporary benzamide research due to its sophisticated structural architecture and the strategic placement of multiple functional groups. The compound's design reflects modern understanding of how specific substituent patterns can influence molecular interactions, receptor binding affinity, and chemical stability. The presence of three methoxy groups on the benzamide ring creates an electron-rich aromatic system that can participate in various non-covalent interactions, while the amino and chloro substituents on the aniline ring provide additional sites for hydrogen bonding and halogen bonding interactions.

The trimethoxy substitution pattern on the benzamide ring represents a particularly significant structural feature, as methoxy groups are known to influence both electronic properties and conformational preferences of aromatic systems. These electron-donating groups increase the electron density of the aromatic ring, potentially enhancing its ability to participate in π-π stacking interactions and modifying the compound's overall lipophilicity profile. The specific 3,4,5-trimethoxy arrangement creates a symmetrical substitution pattern that has been associated with various biological activities in related molecular frameworks.

The chloro substituent at the 4-position of the aniline ring introduces both steric and electronic effects that can significantly impact the compound's binding properties and metabolic stability. Chlorine atoms are known to participate in halogen bonding interactions, a relatively recently recognized non-covalent interaction that can contribute to molecular recognition processes. Additionally, the presence of chlorine often enhances metabolic stability by creating a site that is resistant to certain enzymatic degradation pathways.

The amino group at the 3-position of the aniline ring provides a site for hydrogen bond donation and can serve as a handle for further chemical modifications. The positioning of this amino group adjacent to the chloro substituent creates an interesting electronic environment where the electron-withdrawing effect of chlorine is partially counteracted by the electron-donating nature of the amino group. This balance of electronic effects contributes to the compound's unique chemical properties and potential for selective molecular interactions.

Contemporary research applications of this compound span multiple disciplines within chemical and biological sciences. The compound's structural complexity makes it an attractive candidate for studies investigating structure-activity relationships, particularly in the context of developing new therapeutic agents or materials with specific properties. Its multiple functional groups provide numerous opportunities for chemical modification, allowing researchers to systematically explore how structural changes affect activity and selectivity.

Overview of Structure-Activity Relationships in Benzamide Derivatives

Structure-activity relationship studies in benzamide derivatives have revealed fundamental principles governing how molecular architecture influences biological and chemical properties. Research has consistently demonstrated that the position, nature, and number of substituents on both the benzene ring and the amide nitrogen critically determine the compound's activity profile. These investigations have established clear correlations between specific structural features and desired properties, providing valuable guidance for rational drug design and materials development.

Substitution patterns on the benzene ring of benzamide derivatives have been shown to dramatically influence receptor binding affinity and selectivity. Studies of acetylcholinesterase inhibitors derived from benzamide scaffolds revealed that the position of dimethylamine side chains markedly affects both inhibitory potency and selectivity between different cholinesterase subtypes. Compounds with dimethylamine substitutions at specific positions demonstrated inhibitory concentrations in the low micromolar range, with some derivatives achieving over 99-fold selectivity for acetylcholinesterase over butyrylcholinesterase.

The influence of electron-donating and electron-withdrawing groups on benzamide activity has been extensively studied across multiple therapeutic areas. Research on histone deacetylase inhibitors based on benzamide frameworks demonstrated that substituents capable of chelating zinc ions are critical for antiproliferative activity. Conversely, the presence of strongly electron-withdrawing groups such as nitro or certain halogen substitutions was found to significantly reduce biological activity, suggesting that electronic balance is crucial for optimal performance.

| Substituent Type | Position | Effect on Activity | Selectivity Impact |

|---|---|---|---|

| Methoxy groups | 3,4,5-positions | Enhanced lipophilicity | Improved selectivity |

| Amino groups | 3-position | Hydrogen bonding capability | Variable selectivity |

| Chloro substituents | 4-position | Metabolic stability | Enhanced selectivity |

| Dimethylamine chains | Variable positions | Receptor binding affinity | Position-dependent |

Comparative studies of benzamide versus picolinamide derivatives have revealed that the heterocyclic nitrogen in picolinamide structures generally enhances biological activity compared to purely aromatic benzamide analogs. This finding suggests that the introduction of heteroatoms into the aromatic system can significantly modulate both electronic properties and binding interactions, providing additional opportunities for optimization in drug development programs.

The stereochemical aspects of benzamide derivatives have also proven critical in determining activity profiles. Research has shown that compounds capable of adopting specific conformations that facilitate binding to target sites demonstrate superior activity compared to more conformationally flexible analogs. This observation has led to increased interest in conformationally constrained benzamide derivatives and cyclized analogs that pre-organize key functional groups for optimal target interactions.

Molecular docking studies have provided valuable insights into the binding modes of benzamide derivatives with their biological targets. These computational investigations have revealed that successful compounds typically form multiple non-covalent interactions with their targets, including hydrogen bonds, π-π stacking interactions, and van der Waals contacts. The ability to form these diverse interaction patterns appears to be a key determinant of both binding affinity and selectivity.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental characterization studies and applied research investigations aimed at understanding and exploiting its unique properties. The compound's complex substitution pattern presents numerous opportunities for detailed structure-property relationship studies that could provide insights applicable to broader classes of substituted benzamides. Understanding how the specific combination of amino, chloro, and trimethoxy substituents influences chemical reactivity, stability, and potential biological interactions represents a fundamental research priority.

Characterization studies focus on elucidating the compound's physical and chemical properties through comprehensive analytical techniques. These investigations include detailed spectroscopic analysis to confirm structural identity and purity, crystallographic studies to understand solid-state packing arrangements, and thermodynamic measurements to assess stability under various conditions. The polymorphic behavior of benzamide derivatives has proven to be a critical factor in their properties and applications, making solid-state characterization an essential component of any comprehensive study.

Synthetic methodology development represents another key research area, particularly given the compound's complex substitution pattern. Efficient synthetic routes to this compound and related analogs require careful consideration of reaction conditions, protecting group strategies, and purification techniques. The development of improved synthetic methods not only facilitates research applications but also supports potential scale-up for practical applications.

Structure-activity relationship studies constitute a major focus area, involving systematic modification of the compound's structure to understand how changes in substitution patterns affect properties and activities. These investigations typically involve preparation of analog libraries where individual substituents are varied while maintaining the core benzamide framework. Such studies provide valuable insights into the relative importance of different structural features and guide optimization efforts for specific applications.

Computational studies complement experimental investigations by providing molecular-level insights into the compound's behavior and interactions. Density functional theory calculations can elucidate electronic properties, conformational preferences, and intermolecular interaction potentials. Molecular dynamics simulations offer insights into dynamic behavior and stability under physiological conditions, while docking studies can predict binding modes and affinities for specific targets.

The scope of research extends beyond fundamental characterization to include applied investigations in areas such as materials science, pharmaceutical development, and chemical biology. The compound's multiple functional groups make it potentially useful as a building block for more complex molecular architectures or as a probe molecule for studying biological systems. Understanding how its structural features contribute to specific activities can inform the design of related compounds with enhanced or modified properties for targeted applications.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHYABUOBRPWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Nitro-4-chlorobenzoyl Aniline Intermediate

A key intermediate in the synthesis is 3-nitro-4-chlorobenzoyl aniline, which can be prepared by reacting 3-nitro-4-chlorobenzoic acid with aniline in the presence of chlorinated solvents and reagents such as thionyl chloride or phosphorus oxychloride to facilitate amide bond formation.

- In a large reaction vessel, 3-nitro-4-chlorobenzoic acid is mixed with chlorobenzene and aniline.

- The mixture is heated to 70–80 °C, and thionyl chloride or phosphorus oxychloride is added dropwise.

- The reaction is maintained at 100 °C for 2 hours.

- After cooling, water is added, and the mixture is refluxed to remove chlorobenzene by distillation.

- The product is filtered and dried to yield 3-nitro-4-chlorobenzoyl aniline as a yellowish-brown solid with high purity (~98.5%) and yield (~95–97%).

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene, thionyl chloride, 70–100 °C, 2 h | 3-nitro-4-chlorobenzoyl aniline | 95–97 | 98.1–98.5 | 128–130 |

Conversion to 3-Amino-4-chlorobenzanilide

The nitro group in 3-nitro-4-chlorobenzoyl aniline is reduced to an amino group to form 3-amino-4-chlorobenzanilide. This is typically achieved by catalytic hydrogenation or chemical reduction using hydrazine hydrate in the presence of catalysts such as ferrous salts.

- The nitro intermediate is suspended in methanol with potassium hydroxide and refluxed for 8 hours.

- After cooling, ferrous salt catalyst and hydrazine hydrate are added.

- The mixture is maintained at 55–60 °C under reflux for 3 hours.

- The catalyst is filtered off, and the solution is concentrated.

- The product crystallizes as an off-white solid with purity around 99.5% and yield approximately 94.5%.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2 | Methanol, KOH, reflux 8 h; hydrazine hydrate, ferrous catalyst, 55–60 °C, 3 h | 3-amino-4-chlorobenzanilide | 94.5 | 99.5 | 152–154 |

Formation of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide

The final step involves coupling the 3-amino-4-chlorobenzanilide with 3,4,5-trimethoxybenzoyl chloride under inert atmosphere and reflux conditions.

- 3,4,5-trimethoxybenzoyl chloride is prepared separately by chlorination of 3,4,5-trimethoxybenzoic acid.

- The acid chloride is reacted with 3-amino-4-chlorobenzanilide in an organic solvent such as chloroform or dichloromethane under nitrogen atmosphere.

- The reaction is refluxed for 4 hours.

- The mixture is washed with aqueous acid and base to remove impurities.

- The organic layer is dried and concentrated.

- Crystallization from chloroform yields the target compound as white needles with yields around 84%.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3 | 3,4,5-trimethoxybenzoyl chloride, 3-amino-4-chlorobenzanilide, CHCl3, reflux 4 h, N2 atmosphere | This compound | 84 | High | Crystallized from CHCl3 |

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene, thionyl chloride, 70–100 °C, 2 h | 95–97 | 98.1–98.5 | 128–130 | Amide bond formation |

| 2 | 3-amino-4-chlorobenzanilide | Methanol, KOH, reflux 8 h; hydrazine hydrate, ferrous catalyst, 55–60 °C, 3 h | 94.5 | 99.5 | 152–154 | Nitro group reduction |

| 3 | This compound | 3,4,5-trimethoxybenzoyl chloride, CHCl3, reflux 4 h, N2 atmosphere | 84 | High | Not specified | Final amide coupling and crystallization |

Research Findings and Notes

- The use of chlorobenzene as a solvent and thionyl chloride as a chlorinating agent is effective for high-yield amide bond formation between substituted benzoic acids and anilines.

- Reduction of nitro groups to amino groups using hydrazine hydrate and ferrous catalysts provides high purity amines essential for subsequent coupling.

- The final coupling with 3,4,5-trimethoxybenzoyl chloride under inert atmosphere ensures minimal side reactions and good crystallinity of the product.

- The described methods have been validated at scale (1000 L reactors), indicating industrial feasibility.

- Alternative synthetic routes involving Schiff base intermediates and oxazolone derivatives have been reported for related benzamide compounds but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include the use of specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide serves as an intermediate in the synthesis of complex molecules. It is utilized in various chemical reactions such as:

- Oxidation : Converts the compound into oxidized derivatives.

- Reduction : Alters functional groups for further chemical modifications.

- Substitution : The chloro group can be replaced with other functional groups.

Biology

In biological studies, this compound is investigated for its effects on cellular processes. Notably:

- It has been evaluated for its anticancer properties , showing significant inhibition of cell proliferation in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The mechanism involves inducing G2/M phase arrest and apoptosis through modulation of apoptotic pathways involving proteins like p53 and Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.20 | Induces G2/M phase arrest and apoptosis |

| HCT-116 | 9.13 | Inhibits tubulin polymerization |

| HeLa | 11.09 | Induces apoptosis via caspase activation |

Medicine

The compound is being studied for its potential therapeutic applications:

- Drug Development : Researchers are exploring its efficacy as a drug candidate for treating various diseases, particularly cancers. Its ability to interact with specific molecular targets positions it as a promising candidate for further pharmacological studies.

Industry

In industrial applications, this compound is used in:

- The production of dyes and pigments due to its unique chemical properties.

- As a reagent in various chemical processes within the pharmaceutical industry.

Case Studies and Research Findings

Several studies have documented the compound's biological activity:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines through specific apoptotic mechanisms .

- Pharmacological Insights : Research indicates that compounds with similar structures often exhibit diverse biological activities, suggesting that this compound could lead to the development of new therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, physicochemical properties, and biological activities of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide and related benzamide derivatives:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance thermal stability, as seen in higher melting points (e.g., 249–251°C for hydroxyl/methoxy derivatives). Conversely, bulky groups like thiazol-2-yl may reduce solubility.

- Bioactivity: The 3-amino-4-chloro substitution in the target compound is structurally analogous to cytotoxic derivatives like N-(3-hydroxy-4-methoxyphenyl)-3,4,5-TMB, which showed activity against breast cancer cells (MCF-7). However, fluorinated analogs (e.g., 4-fluorobenzyl) were inactive, highlighting the critical role of substituent positioning.

Computational and Experimental Data

- NMR Analysis : Distinct ¹H-NMR shifts for olefinic and aromatic protons in furan-linked analogs (e.g., δ 7.22–7.81 ppm) confirm structural diversity.

Biological Activity

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17ClN2O4

- Molecular Weight : 336.77 g/mol

The compound features a chlorophenyl group and a trimethoxybenzamide structure, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline. This method has been outlined in various studies focusing on similar benzamide derivatives.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study reported its evaluation against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.20 | Induces G2/M phase arrest and apoptosis |

| HCT-116 | 9.13 | Inhibits tubulin polymerization |

| HeLa | 11.09 | Induces apoptosis via caspase activation |

The compound was found to significantly inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and activation of apoptotic pathways mediated by proteins such as p53, Bax, and Bcl-2 .

Mechanistic Studies

- Cell Cycle Analysis : The compound caused a shift in the cell cycle distribution towards the G2/M phase. For instance, in MDA-MB-231 cells treated with the compound at its IC50 concentration for 24 hours:

- Apoptosis Induction : The compound was shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .

- Caspase Activation : Mechanistic studies revealed that treatment with the compound led to significant activation of caspases 3 and 7, confirming its role in apoptosis through mitochondrial pathways .

Case Studies

Several studies have focused on the biological activity of similar compounds within the same series:

- A study on a related derivative demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to established chemotherapeutic agents.

- Another investigation highlighted the use of nanostructured lipid carriers (NLCs) to enhance the solubility and bioavailability of similar compounds, suggesting that formulation strategies could further improve therapeutic outcomes .

Q & A

Q. What are the key synthetic protocols for N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide and its derivatives?

The compound can be synthesized via condensation reactions between substituted oxazolones and aryl amines. For example, oxazolone precursors (e.g., 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) are refluxed with amines (e.g., isopropylamine) in ethanol, followed by recrystallization to isolate the product . Alternative routes involve coupling 3,4,5-trimethoxybenzoyl chloride with substituted anilines under acidic conditions, with purification via preparative HPLC (33% yield reported) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation typically employs 1H/13C NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.23–11.63 ppm, methoxy carbons at δ 56.2–60.2 ppm) . Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-97) refines crystallographic parameters (R factor = 0.033, data-to-parameter ratio = 14.6) to confirm bond lengths, angles, and molecular packing .

Q. What purification methods are optimal for isolating this compound?

Preparative HPLC (e.g., C18 column, acetonitrile/water gradient) achieves >95% purity for polar derivatives . Non-polar analogs are purified via recrystallization from ethanol or DMF/H2O mixtures, yielding white solids with sharp melting points (e.g., 238–263°C) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

SHELXL refinement incorporates Flack parameter analysis (e.g., x parameter for enantiomorph-polarity estimation) to address centrosymmetric ambiguities in chiral crystals. For non-centrosymmetric structures, iterative refinement against high-resolution data (e.g., T = 173 K) minimizes R factors while validating hydrogen bonding and van der Waals interactions .

Q. What strategies optimize structure-activity relationships (SAR) for biological activity?

SAR studies require systematic synthesis of analogs (e.g., halogenation, fluorination, or thiazole substitution). For example:

- Fluorinated thiazolines (e.g., compound 6a ) enhance glucosidase inhibition (IC50 = 1.2 µM) by modulating electronic effects .

- Coumarin-acrylamide hybrids (e.g., compound 6b ) improve antiproliferative activity against MCF-7 cells (IC50 = 8.3 µM) via π-π stacking with kinase domains . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) validate target engagement .

Q. How do electronic and steric effects of substituents influence pharmacological outcomes?

- Methoxy groups : Enhance metabolic stability and membrane permeability via lipophilic interactions .

- Chloro/fluoro substituents : Increase electrophilicity for covalent binding to cysteine residues in enzyme active sites (e.g., acetylcholinesterase) . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and Craig plots correlate substituent effects with bioactivity .

Q. What experimental controls mitigate false positives in enzyme inhibition assays?

- Use time-dependent inhibition assays to distinguish reversible vs. irreversible binding.

- Include positive controls (e.g., galantamine for acetylcholinesterase) and negative controls (DMSO vehicle) to normalize activity .

- Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Methodological Notes

- Synthesis : Optimize reaction stoichiometry (1.1 eq Lawesson’s reagent for thioamide formation) and monitor via TLC .

- Crystallography : Collect high-resolution data (λ = 0.71073 Å) and refine anisotropic displacement parameters for heavy atoms .

- Biological Assays : Use PEGylated bilosomal nano-vesicles to enhance compound solubility and bioavailability in cytotoxicity screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.